4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
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Description
The compound “4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The molecule also includes ethylphenyl, methoxyphenyl, and phthalazinone groups.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, along with ethylphenyl, methoxyphenyl, and phthalazinone groups. The oxadiazole ring is a five-membered heterocyclic structure containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007), (El-Hashash et al., 2012).
Crystal Structure and Computational Analysis
- The crystal structures of oxadiazole derivatives have been determined, providing insights into their molecular configurations and potential reactive sites. Computational density functional theory (DFT) calculations supported the analysis, highlighting the electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).
Anticancer Activity
- Some newly synthesized oxadiazole derivatives have been tested for their anticancer activity against various human cancer cell lines. The studies showed that certain compounds exhibited significant anticancer activities, suggesting their potential for further investigation as anticancer agents (Yakantham et al., 2019).
Antibacterial Evaluation
- Oxadiazole derivatives with structural features of known anti-inflammatory drugs have been synthesized and evaluated for their antibacterial activities. This innovative approach led to the identification of compounds with promising antibacterial properties (Neeraja et al., 2016).
Antioxidant Activity
- The antioxidant potential of oxadiazole derivatives has been assessed through various radical scavenging methods. The findings indicated that these compounds possess varying degrees of antioxidant activity, with specific derivatives identified as potent radical scavengers (Mallesha et al., 2014).
Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-16-8-10-17(11-9-16)23-26-24(32-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)18-12-14-19(31-2)15-13-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXTVYZTBFWKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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